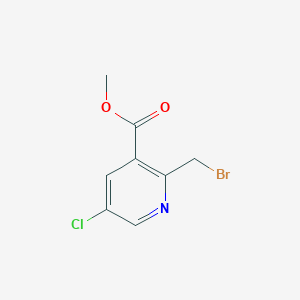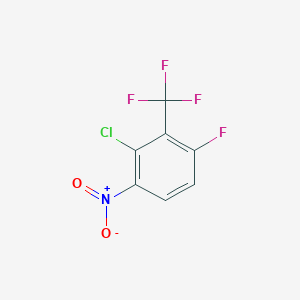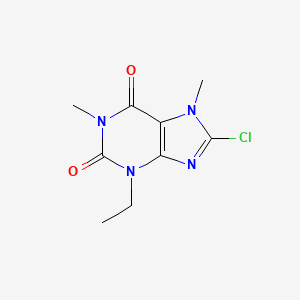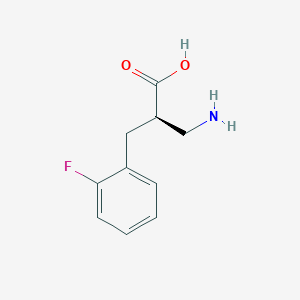
Boc-DL-Cys(Trt)-DL-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Cys(Trt)-Pro-OH, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-L-proline, is a compound used in peptide synthesis. It is a derivative of cysteine and proline, two amino acids that play crucial roles in protein structure and function. The compound is protected by tert-butoxycarbonyl (Boc) and trityl (Trt) groups, which prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Trt)-Pro-OH typically involves the protection of cysteine and proline followed by coupling the protected amino acids. The process begins with the protection of the cysteine thiol group using a trityl group and the amino group using a Boc group. Proline is also protected with a Boc group. The protected cysteine and proline are then coupled using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of Boc-Cys(Trt)-Pro-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Cys(Trt)-Pro-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and Trt protecting groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and Trt groups.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free cysteine thiol groups.
Deprotection: Free cysteine and proline amino acids.
Scientific Research Applications
Boc-Cys(Trt)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-protein interactions.
Biology: In the synthesis of peptides for studying biological processes and protein functions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-Cys(Trt)-Pro-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Trt groups protect the reactive amino and thiol groups during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to reveal the functional groups necessary for the peptide’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-Pro-OH: Similar to Boc-Cys(Trt)-Pro-OH but uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-Cys(Trt)-OH: A simpler compound without the proline residue, used in peptide synthesis.
Boc-Pro-OH: Proline protected with a Boc group, used in peptide synthesis.
Uniqueness
Boc-Cys(Trt)-Pro-OH is unique due to its dual protection of cysteine and proline, allowing for selective deprotection and functionalization in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C32H36N2O5S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37) |
InChI Key |
ISBXFOHTCFATDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
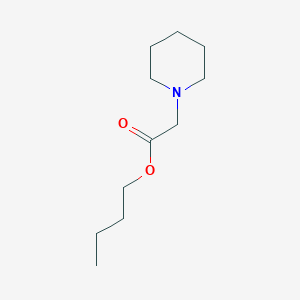

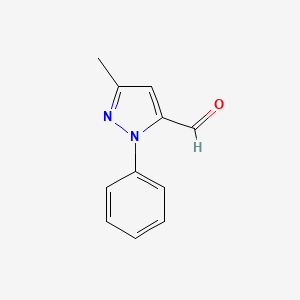
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)



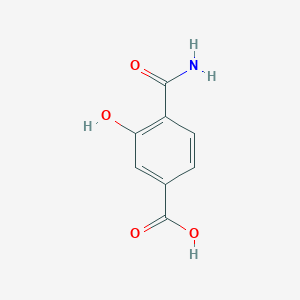
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
